![molecular formula C15H13F3O4 B6384582 5-(3,5-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1261952-55-9](/img/structure/B6384582.png)
5-(3,5-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95%
Overview
Description
5-(3,5-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% (hereafter referred to as 5-DMPT-3-TFM) is an organic compound of phenol. It is a colorless solid that is highly soluble in organic solvents, and is an important intermediate in the synthesis of organic compounds. 5-DMPT-3-TFM is widely used in a variety of scientific research applications, including biochemical and physiological studies.
Scientific Research Applications
5-DMPT-3-TFM has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other organic compounds, such as 3-aryl-3-trifluoromethoxyphenols. It has also been used in the synthesis of a variety of heterocyclic compounds, such as 2-amino-4-trifluoromethoxyphenyl-1,3-dithianes. Furthermore, 5-DMPT-3-TFM has been used in the synthesis of novel nitric oxide (NO) releasing compounds, which have potential applications in the treatment of cardiovascular diseases.
Mechanism of Action
5-DMPT-3-TFM is believed to act as a pro-drug, which is converted to an active form by enzymatic or chemical reactions. Upon activation, 5-DMPT-3-TFM is thought to interact with various cellular targets, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
5-DMPT-3-TFM has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. It has also been shown to inhibit the release of the neurotransmitter glutamate, which has been linked to a variety of neurological disorders. Furthermore, 5-DMPT-3-TFM has been shown to induce apoptosis in cancer cells, suggesting it may have potential applications in the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
The use of 5-DMPT-3-TFM in laboratory experiments has several advantages. It is highly soluble in organic solvents, making it easy to work with. It is also relatively stable, making it suitable for long-term storage. Furthermore, it has a relatively high yield, making it cost-effective for laboratory experiments.
However, there are some limitations to the use of 5-DMPT-3-TFM in laboratory experiments. The reaction requires a relatively high temperature and a long reaction time, making it difficult to scale up the reaction. Furthermore, the compound is toxic and should be handled with caution.
Future Directions
The use of 5-DMPT-3-TFM has potential applications in a variety of scientific research areas. Further research is needed to explore the potential of 5-DMPT-3-TFM as an inhibitor of COX-2, as well as its potential applications in the treatment of neurological disorders and cancer. Additionally, further research is needed to explore the potential of 5-DMPT-3-TFM as a pro-drug in the development of novel NO-releasing compounds. Finally, further research is needed to explore ways to improve the synthesis process, such as reducing the reaction time and improving the yield.
Synthesis Methods
5-DMPT-3-TFM can be synthesized through the reaction of 3-trifluoromethoxyphenol and 5-(3,5-dimethoxyphenyl)benzene-1,3-dicarboxylic acid in the presence of an acidic catalyst. This reaction requires a temperature of 80-90°C and a reaction time of 3-5 hours. The yield of the reaction is typically around 95%.
properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-(trifluoromethoxy)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O4/c1-20-12-4-10(5-13(8-12)21-2)9-3-11(19)7-14(6-9)22-15(16,17)18/h3-8,19H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGQISKFHAYCAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686671 | |
Record name | 3',5'-Dimethoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50686671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethoxyphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261952-55-9 | |
Record name | [1,1′-Biphenyl]-3-ol, 3′,5′-dimethoxy-5-(trifluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261952-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3',5'-Dimethoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50686671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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